molecular formula C20H31N3O2 B11362116 4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11362116
M. Wt: 345.5 g/mol
InChI Key: VCJAJELZRWTGOC-UHFFFAOYSA-N
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Description

4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a cyclohexylmethyl group linked to a methylpiperazine moiety. Its unique structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Grignard reaction, where cyclohexylmethyl magnesium bromide is reacted with the benzamide.

    Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine is introduced to the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-hydroxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide.

    Reduction: Formation of 4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

4-methoxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C20H31N3O2/c1-22-12-14-23(15-13-22)20(10-4-3-5-11-20)16-21-19(24)17-6-8-18(25-2)9-7-17/h6-9H,3-5,10-16H2,1-2H3,(H,21,24)

InChI Key

VCJAJELZRWTGOC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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